molecular formula C13H8BrF3O B8000467 3-Bromo-3'-(trifluoromethoxy)biphenyl

3-Bromo-3'-(trifluoromethoxy)biphenyl

Cat. No.: B8000467
M. Wt: 317.10 g/mol
InChI Key: OKELHYYEZJZRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-3’-(trifluoromethoxy)biphenyl is an organic compound that belongs to the class of biphenyl derivatives. It features a bromine atom and a trifluoromethoxy group attached to the biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-(trifluoromethoxy)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods: Industrial production of 3-Bromo-3’-(trifluoromethoxy)biphenyl may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include palladium catalysts, aryl boronic acids, and suitable solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-3’-(trifluoromethoxy)biphenyl has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Bromo-3’-(trifluoromethyl)biphenyl
  • 3-Bromo-3’-(methoxy)biphenyl
  • 3-Bromo-3’-(difluoromethoxy)biphenyl

Comparison: 3-Bromo-3’-(trifluoromethoxy)biphenyl is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This group can enhance the compound’s stability and reactivity, making it valuable in various chemical reactions and applications .

Properties

IUPAC Name

1-bromo-3-[3-(trifluoromethoxy)phenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3O/c14-11-5-1-3-9(7-11)10-4-2-6-12(8-10)18-13(15,16)17/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKELHYYEZJZRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.